molecular formula C14H16N2O3 B2604169 N-(2-methoxyethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852368-68-4

N-(2-methoxyethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2604169
CAS No.: 852368-68-4
M. Wt: 260.293
InChI Key: UALOWARIRQETDI-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylindole and 2-methoxyethylamine.

    Reaction Steps:

    Reaction Conditions: The reactions are usually carried out in an inert atmosphere, such as nitrogen, and may require catalysts or specific solvents to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyethyl)-2-(1H-indol-3-yl)-2-oxoacetamide
  • N-(2-ethoxyethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
  • N-(2-methoxyethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoethanamide

Uniqueness

N-(2-methoxyethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is unique due to its specific substitution pattern on the indole ring and the presence of the methoxyethyl group. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-9-12(10-5-3-4-6-11(10)16-9)13(17)14(18)15-7-8-19-2/h3-6,16H,7-8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALOWARIRQETDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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